molecular formula C18H19NO2 B5506040 N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide

Cat. No. B5506040
M. Wt: 281.3 g/mol
InChI Key: OJRBMUSIPUZOIZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as MPPB, is a compound that has been extensively studied for its potential therapeutic applications. MPPB belongs to the class of compounds known as benzamides, which have been shown to have a variety of pharmacological effects.

Scientific Research Applications

Histone Deacetylase Inhibition

One compound closely related to the query is described in the design, synthesis, and evaluation of MGCD0103, an orally active histone deacetylase (HDAC) inhibitor. This compound, showing selective inhibition of HDACs 1-3 and 11, blocks cancer cell proliferation and induces cell-cycle arrest and apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Anticancer Activity

Another research avenue involves the design, synthesis, and evaluation of various benzamide derivatives for their anticancer activity. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the role of such compounds in cancer research (Ravinaik et al., 2021).

Bactericidal Activity

The bactericidal activity of benzamide derivatives, specifically against methicillin-resistant Staphylococcus aureus (MRSA), demonstrates another significant application. A study on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides showed promising results as prospective bactericidal agents, opening avenues for developing new antibiotics (Zadrazilova et al., 2015).

Antimicrobial Properties

Furthermore, the synthesis and evaluation of new acylthiourea derivatives of benzamides have been explored for their antimicrobial properties. These compounds exhibited activity against various bacterial and fungal strains, suggesting their utility in developing antimicrobial agents (Limban et al., 2011).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates leading to N-(2-hydroxyphenyl)benzamides has been studied for its relevance in producing compounds of biological interest. This method underscores the importance of selective synthesis techniques in developing biologically active molecules (Singh et al., 2017).

properties

IUPAC Name

N-(2-methylphenyl)-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)12-21-16-9-6-8-15(11-16)18(20)19-17-10-5-4-7-14(17)3/h4-11H,1,12H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRBMUSIPUZOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-(2-methylprop-2-enoxy)benzamide

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